molecular formula C23H24O5S B15244034 (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid

Katalognummer: B15244034
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: ABVRXUNFEOGKPW-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butylthio substituent. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of the amino acid.

    Thioether Formation: The tert-butylthio group is introduced through a substitution reaction, often using tert-butylthiol and a suitable leaving group.

    Oxidation: The final step involves the oxidation of the intermediate to form the oxobutanoic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the oxo group.

    Substitution: The tert-butylthio group can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.

Wirkmechanismus

The mechanism of action of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during peptide chain elongation. The tert-butylthio group provides additional stability and can be selectively removed under mild conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-L-cysteine: Similar in structure but contains a cysteine residue.

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a tert-butyl group.

Uniqueness

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid is unique due to its combination of the Fmoc protecting group and the tert-butylthio substituent, which provides both stability and selectivity in peptide synthesis.

Eigenschaften

Molekularformel

C23H24O5S

Molekulargewicht

412.5 g/mol

IUPAC-Name

(2S)-4-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxobutanoic acid

InChI

InChI=1S/C23H24O5S/c1-23(2,3)29-20(24)12-18(21(25)26)22(27)28-13-19-16-10-6-4-8-14(16)15-9-5-7-11-17(15)19/h4-11,18-19H,12-13H2,1-3H3,(H,25,26)/t18-/m0/s1

InChI-Schlüssel

ABVRXUNFEOGKPW-SFHVURJKSA-N

Isomerische SMILES

CC(C)(C)SC(=O)C[C@@H](C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Kanonische SMILES

CC(C)(C)SC(=O)CC(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.